molecular formula C23H24N4O2S B2535979 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 327168-29-6

1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

Cat. No.: B2535979
CAS No.: 327168-29-6
M. Wt: 420.53
InChI Key: MXVOGKPBWNHTSO-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a complex organic compound with the molecular formula C28H28N4O2S This compound is part of the purine family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides in the presence of a base, followed by the introduction of the propan-2-ylsulfanyl group through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-viral agent, given the biological activity of purine derivatives.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dibenzyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1,7-Dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may have different substituents leading to variations in their reactivity and applications.

Properties

CAS No.

327168-29-6

Molecular Formula

C23H24N4O2S

Molecular Weight

420.53

IUPAC Name

1,7-dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H24N4O2S/c1-16(2)30-22-24-20-19(26(22)14-17-10-6-4-7-11-17)21(28)27(23(29)25(20)3)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3

InChI Key

MXVOGKPBWNHTSO-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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